molecular formula C15H9BrO2 B3053413 6-Bromophenanthrene-9-carboxylic acid CAS No. 53581-38-7

6-Bromophenanthrene-9-carboxylic acid

Cat. No.: B3053413
CAS No.: 53581-38-7
M. Wt: 301.13 g/mol
InChI Key: UEWHMHUEUVHQQH-UHFFFAOYSA-N
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Description

6-Bromophenanthrene-9-carboxylic acid is a chemical compound with the molecular formula C15H9BrO2 and a molecular weight of 301.13 g/mol It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position and a carboxylic acid group at the 9th position

Preparation Methods

The synthesis of 6-Bromophenanthrene-9-carboxylic acid typically involves the bromination of phenanthrene followed by carboxylation. One common method includes the bromination of phenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromophenanthrene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.

Scientific Research Applications

6-Bromophenanthrene-9-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of phenanthrene-based ligands for catalysis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromophenanthrene-9-carboxylic acid involves its interaction with specific molecular targets. For instance, its bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

6-Bromophenanthrene-9-carboxylic acid can be compared with other phenanthrene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Bromophenanthrene-9-carboxylic acid is a phenanthrene derivative with the molecular formula C₁₅H₉BrO₂ and a molecular weight of 301.13 g/mol. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Ongoing studies aim to elucidate its mechanisms of action and therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Initial studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The specific mechanisms are still under investigation, but it is hypothesized that the compound interacts with microbial cell membranes, disrupting their integrity.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been observed to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Breast Cancer Cell Line Study : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptosis markers such as caspase-3 activation.
  • Colon Cancer Cell Line Study : In another study involving HT-29 colon cancer cells, treatment with this compound resulted in G1 phase cell cycle arrest, leading to reduced proliferation rates and increased expression of p21, a cyclin-dependent kinase inhibitor.

The biological activity of this compound is believed to be mediated through its structural features:

  • Bromine Atom : The presence of the bromine atom may enhance interactions with biological targets due to its electrophilic nature.
  • Carboxylic Acid Group : This functional group can participate in hydrogen bonding and ionic interactions, facilitating binding to proteins or nucleic acids involved in disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phenanthrene derivatives:

Compound NameStructure FeaturesBiological Activity
Phenanthrene-9-carboxylic acid Lacks bromine; lower reactivityMinimal antimicrobial activity
6-Chlorophenanthrene-9-carboxylic acid Chlorine instead of bromine; different reactivityModerate anticancer properties
Phenanthrene-9,10-dicarboxylic acid Additional carboxylic group; higher polarityEnhanced solubility; varied activity

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Bromination of phenanthrene using bromine in the presence of a catalyst (e.g., iron(III) bromide).
  • Carboxylation under high-pressure conditions using carbon dioxide.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Ongoing Research Directions

Current research focuses on:

  • Elucidating detailed mechanisms behind its biological activities.
  • Exploring structure-activity relationships (SAR) to optimize efficacy.
  • Investigating potential side effects and toxicity profiles through preclinical studies.

Properties

IUPAC Name

6-bromophenanthrene-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)15(17)18/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWHMHUEUVHQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302490
Record name 6-bromophenanthrene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-38-7
Record name MLS000766161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromophenanthrene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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